molecular formula C14H20N4O B12227589 N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12227589
M. Wt: 260.33 g/mol
InChI Key: YIUGMVRODCXXGR-UHFFFAOYSA-N
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Description

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a compound that features a piperidine ring substituted with a 2-methylpyrimidinyl group and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrimidinyl Group: The 2-methylpyrimidinyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Cyclopropanecarboxamide Moiety: This step involves the reaction of the piperidine derivative with cyclopropanecarboxylic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the pyrimidinyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features.

    Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.

    Industrial Applications: The compound may be utilized in the development of new materials or as a precursor in chemical synthesis.

Mechanism of Action

The mechanism of action of N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its specific combination of a piperidine ring, a pyrimidinyl group, and a cyclopropanecarboxamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-[1-(2-methylpyrimidin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

InChI

InChI=1S/C14H20N4O/c1-10-15-7-6-13(16-10)18-8-2-3-12(9-18)17-14(19)11-4-5-11/h6-7,11-12H,2-5,8-9H2,1H3,(H,17,19)

InChI Key

YIUGMVRODCXXGR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCCC(C2)NC(=O)C3CC3

Origin of Product

United States

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